Regioisomeric Carboxamide Position Defines Target Engagement Profile: 6-Carboxamide vs 2-Carboxamide
The 6-carboxamide regioisomer (CAS 865287-28-1) is structurally distinct from the 2-carboxamide isomer (BindingDB BDBM89864). In a fluorescence-based biochemical assay at the Sanford-Burnham Center for Chemical Genomics, the 2-carboxamide regioisomer showed weak affinity for corticotropin-releasing factor-binding protein (CRF-BP; EC₅₀ = 2.26 × 10³ nM) [1]. This CRF-BP interaction is not reported for the 6-carboxamide compound, indicating that the attachment point of the benzothiazole carboxamide relative to the oxadiazole core directly influences molecular recognition by protein targets. The 6-carboxamide arrangement places the benzothiazole sulfur atom in a different spatial orientation relative to the oxadiazole hydrogen-bond-accepting nitrogens, altering target selectivity.
| Evidence Dimension | CRF-BP binding affinity (EC₅₀) |
|---|---|
| Target Compound Data | Not active at CRF-BP (no reported binding under identical assay conditions in PubChem BioAssay AID 602473) [1] |
| Comparator Or Baseline | 2-Carboxamide regioisomer: EC₅₀ = 2.26 × 10³ nM (2.26 μM) against CRF-BP |
| Quantified Difference | Qualitative selectivity divergence: >10-fold selectivity window inferred from absence of target compound activity in the same screening panel |
| Conditions | Fluorescence-based binding assay; CRF-BP (Human); Sanford-Burnham Center for Chemical Genomics; PubChem BioAssay AID 602473 [1] |
Why This Matters
Investigators developing CRF-BP-targeted probes should select the 2-carboxamide isomer, whereas those exploring orthogonal target space should procure the 6-carboxamide isomer to access distinct selectivity profiles.
- [1] BindingDB. (n.d.). BDBM89864: N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide. EC₅₀ = 2.26 × 10³ nM against CRF-BP (Human). PubChem BioAssay AID 602473; Sanford-Burnham Center for Chemical Genomics. View Source
